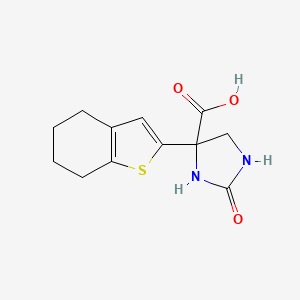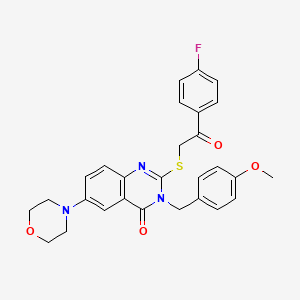
2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including condensation reactions, cyclization, and functional group modifications. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic protocols can be found in relevant literature .
Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Structural Analysis
Research into similar compounds has focused on understanding the types of intermolecular interactions, such as C–H⋯O, C–H⋯N, and π–π stacking interactions, which are crucial for determining the structural stability and reactivity of these compounds. Studies highlight the significance of these interactions in the crystalline state, contributing to the compounds' properties and potential applications in designing materials with specific characteristics (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Biological Activity and Potential Therapeutic Applications
Several derivatives of quinazolinone, a core structure related to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have identified compounds with promising inhibitory effects against various bacterial and fungal strains, as well as cytotoxic activity against cancer cell lines, indicating potential therapeutic applications (Patel & Patel, 2010); (Deep, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2013).
Synthesis and Chemical Properties
Research on related compounds involves their synthesis through various chemical reactions, aiming to understand their chemical properties and potential applications. For example, studies have detailed the synthesis routes of related fluoroquinolone-based compounds, providing insights into their structural and electronic properties. This knowledge is fundamental for the development of new materials and drugs with improved performance and specificity (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).
Antimicrobial and Anticancer Evaluation
Quinazolinone derivatives have been extensively studied for their antimicrobial and anticancer properties. Research demonstrates that specific structural modifications can significantly enhance these activities, suggesting a pathway for the development of new drugs based on the quinazolinone scaffold. Such compounds show potential as dual inhibitors for tyrosine kinases, important targets in cancer therapy (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Eigenschaften
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O4S/c1-35-23-9-2-19(3-10-23)17-32-27(34)24-16-22(31-12-14-36-15-13-31)8-11-25(24)30-28(32)37-18-26(33)20-4-6-21(29)7-5-20/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDVNWXONNKCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

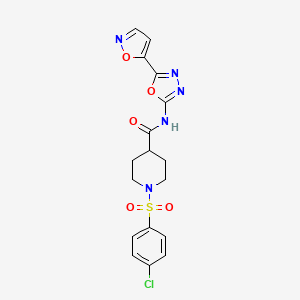
![(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2915642.png)
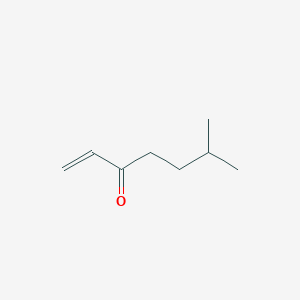
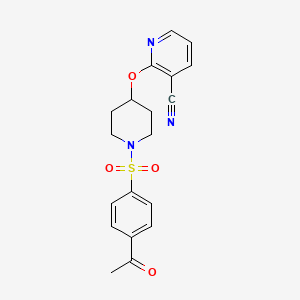
![4-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2915647.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2915648.png)
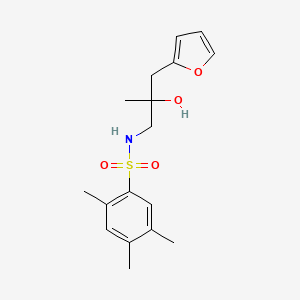
![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2915654.png)
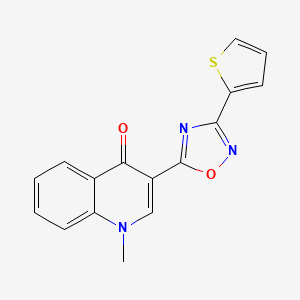

![3-(2-methoxyphenyl)-1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2915660.png)


